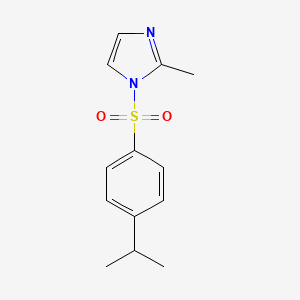

1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole

Description

1-((4-Isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole is a sulfonamide-substituted imidazole derivative characterized by a sulfonyl (-SO₂-) group bridging the 1H-imidazole core and a 4-isopropylphenyl moiety. The 2-methyl substituent on the imidazole ring enhances steric bulk and may influence electronic properties. Sulfonamide groups are commonly associated with biological activity, such as enzyme inhibition, due to their ability to participate in hydrogen bonding and mimic transition states in catalytic processes .

Properties

IUPAC Name |

2-methyl-1-(4-propan-2-ylphenyl)sulfonylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-10(2)12-4-6-13(7-5-12)18(16,17)15-9-8-14-11(15)3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTHNNGAXCWAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves the following steps:

Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-isopropylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 2-methylimidazole under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key features are compared below with structurally related imidazole derivatives:

Table 1: Comparison of Structural and Functional Properties

Key Observations

Sulfonyl Group Impact: The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogs like 1-(4-iodophenyl)-2-methyl-1H-imidazole . This may improve solubility in aqueous environments and interaction with biological targets.

Substituent Effects on Bioactivity: The 4-isopropylphenyl group in the target compound introduces steric bulk and lipophilicity, which could improve membrane permeability compared to smaller substituents like methyl or halogens. Compound 63 () demonstrates that elongated alkyl chains (e.g., 4-chlorophenoxybutyl) can confer anti-tubercular activity, suggesting that substituent length and flexibility are critical for target engagement.

Crystallographic and Synthetic Insights :

- Structural analogs in the evidence were characterized using tools like SHELX and ORTEP , highlighting the importance of crystallography in understanding hydrogen-bonding patterns .

- Synthesis of similar compounds often involves chlorination (e.g., SOCl₂ in ) or microwave-assisted reactions (), which may apply to the target compound’s preparation.

Biological Activity

The compound 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole is a member of the imidazole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties. The synthesis methods, structure-activity relationships (SAR), and relevant case studies will also be discussed.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. The compound 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole has been evaluated for its effectiveness against various bacterial strains. Studies have shown that imidazole-based compounds often exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Methicillin-susceptible S. aureus (MSSA) | 15 | |

| Methicillin-resistant S. aureus (MRSA) | 12 | |

| E. coli | 14 | |

| Pseudomonas aeruginosa | 10 |

The antimicrobial activity of imidazole derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anti-inflammatory Activity

Imidazole compounds have also demonstrated anti-inflammatory effects. Research indicates that certain derivatives can effectively inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, in a study involving various imidazole derivatives, some compounds showed significant inhibition of COX-2 activity, which is crucial in the inflammatory response.

Anticancer Properties

The anticancer potential of imidazole derivatives has been extensively studied. Compounds with imidazole rings have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and the modulation of cell cycle progression.

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| A549 Lung Carcinoma | 3.5 | |

| MCF7 Breast Carcinoma | 4.2 | |

| DLD-1 Colorectal Carcinoma | 57.4 |

The mechanism of action often involves interaction with DNA and induction of mitochondrial pathways leading to cell death.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various imidazole derivatives, including 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole , and evaluated their antimicrobial efficacy against clinical isolates. The results indicated that the compound exhibited promising activity against MRSA and E. coli, suggesting its potential as a lead compound for the development of new antibiotics in the face of rising antibiotic resistance .

Case Study 2: Anti-inflammatory Effects

In another study, researchers investigated the anti-inflammatory properties of several imidazole derivatives using an animal model. The results showed that treatment with 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole significantly reduced swelling and pain in induced inflammation models, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Case Study 3: Anticancer Activity

A detailed investigation into the anticancer effects revealed that 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole induced apoptosis in A549 lung carcinoma cells through caspase activation pathways. The study utilized flow cytometry to analyze cell cycle distribution and found a marked increase in cells undergoing apoptosis after treatment with the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for introducing the sulfonyl group in 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole?

- Methodology : The sulfonyl group can be introduced via sulfonation reactions using chlorosulfonic acid or sulfonyl chloride derivatives under controlled temperatures (0–5°C) in inert atmospheres. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and catalyst use (e.g., triethylamine) are critical to minimize side reactions . Post-reaction purification via column chromatography or recrystallization ensures purity, as validated by elemental analysis (deviation <0.4%) and spectroscopic data (IR, H/C NMR) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology : Use a combination of:

- Spectroscopy : IR for sulfonyl (S=O) stretches (~1350–1150 cm), H NMR for imidazole proton signals (~7.0–8.5 ppm), and C NMR for sulfonyl carbon (~55–60 ppm) .

- Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

- Methodology : Test polar aprotic solvents (DMSO, DMF) for solubility and stability under varying pH (4–9) and temperatures (4–37°C). Monitor degradation via HPLC or UV-Vis spectroscopy over 24–72 hours. Related imidazole derivatives show stability in DMSO at −20°C for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. Compare with crystal structure data (e.g., bond angles, dihedral angles) from similar sulfonylated imidazoles to model transition states and predict regioselectivity . Molecular docking studies can simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. What strategies mitigate competing side reactions during imidazole ring functionalization?

- Methodology :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the imidazole nitrogen during sulfonation .

- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) enhance selectivity in cross-coupling reactions .

- Reaction Monitoring : In-situ FTIR or LC-MS to detect intermediates (e.g., sulfonic acid byproducts) and adjust conditions dynamically .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodology :

- Comparative Analysis : Cross-reference H NMR chemical shifts of analogous compounds (e.g., 1-methylimidazole-4-sulfonyl chloride vs. 2-methyl derivatives) to identify positional isomerism .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., para vs. meta substitution on aryl groups) using single-crystal diffraction data .

Q. What experimental designs are effective for evaluating the compound’s bioactivity in enzyme inhibition assays?

- Methodology :

- Kinetic Assays : Measure IC values against target enzymes (e.g., α-glucosidase) using fluorogenic substrates. Include positive controls (e.g., acarbose) .

- Dose-Response Curves : Use nonlinear regression to model inhibition efficacy (GraphPad Prism).

- Cellular Uptake Studies : Radiolabel the compound (e.g., C) to track intracellular accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.